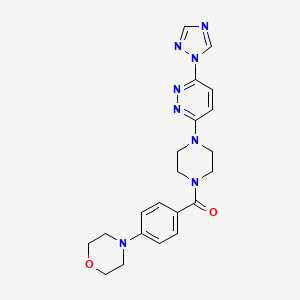

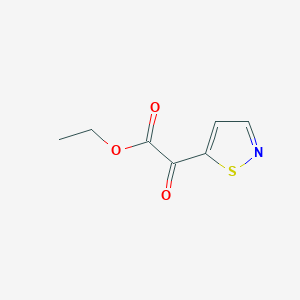

![molecular formula C14H7ClFN3S2 B2356658 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-47-8](/img/structure/B2356658.png)

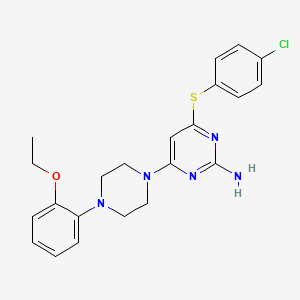

6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound that contains a benzothiazole core . It is a derivative of benzo[d]thiazol-2-amine, which is a favorable ligand to synthesize dinuclear complexes .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives was confirmed through spectrogram verification .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives were analyzed using Swiss ADME and admetSAR web servers . The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of the active compound were predicted .科学的研究の応用

Antioxidant Applications

Thiazole derivatives, including compounds like 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been studied for their potential antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The unique structure of thiazole compounds allows them to neutralize free radicals and protect cells from damage .

Anti-inflammatory and Analgesic Activities

Research has indicated that thiazole derivatives exhibit significant anti-inflammatory and analgesic activities. These compounds can be designed to target specific pathways involved in inflammation and pain, offering potential for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles .

Antimicrobial and Antifungal Effects

The thiazole ring is a common feature in many potent biologically active compounds with antimicrobial and antifungal effects. Derivatives of 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine could be synthesized to act as new agents in the fight against microbial and fungal infections .

Antitumor and Cytotoxic Activity

Some thiazole derivatives have been shown to possess antitumor and cytotoxic activities. They can be synthesized and tested against various human tumor cell lines, providing a pathway for the development of new anticancer drugs. The structural flexibility of thiazole allows for the creation of compounds that can target specific cancer cells .

Neuroprotective Properties

Thiazoles have been associated with neuroprotective properties, making them candidates for treating neurodegenerative diseases. Their ability to interact with various neurotransmitter systems could lead to the development of drugs that protect neuronal health .

Antiviral Applications

The thiazole structure is present in several antiviral drugs. By modifying the thiazole core of 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, researchers can potentially develop new compounds to treat viral infections, including HIV .

Quorum Sensing Inhibition

Thiazole derivatives have been explored as quorum sensing inhibitors, which can disrupt communication among bacteria, preventing the formation of biofilms and the spread of infection. This application is particularly relevant in the context of antibiotic resistance .

Development of Diagnostic Agents

Due to their unique electronic and structural properties, thiazole derivatives can be used in the development of diagnostic agents. They can be incorporated into imaging compounds that help in the detection and diagnosis of diseases .

作用機序

Target of Action

The primary targets of 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in inflammation and pain . This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response and associated pain .

将来の方向性

Benzothiazole derivatives exhibit promise due to their distinctive structures and broad spectrum of biological effects . They are being explored as new anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties . Future research will likely focus on further optimizing these compounds and exploring their potential therapeutic applications .

特性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClFN3S2/c15-7-4-5-9-11(6-7)21-13(17-9)19-14-18-12-8(16)2-1-3-10(12)20-14/h1-6H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBSMKCCFPWQHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClFN3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

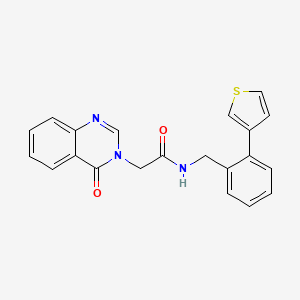

![1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2356592.png)

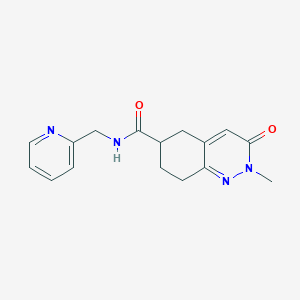

![methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2356593.png)

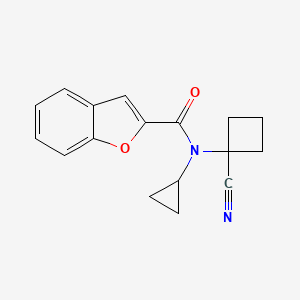

![(1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2356596.png)

![5-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2356598.png)